An In-depth Technical Guide to the Chemical Properties and Stability of Indoxyl
An In-depth Technical Guide to the Chemical Properties and Stability of Indoxyl
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Indoxyl, a pivotal indole derivative, serves as a crucial intermediate in the synthesis of indigo dyes and is a significant metabolite in various biological processes. Its inherent instability and high reactivity, however, present considerable challenges in its handling, storage, and application. This technical guide provides a comprehensive overview of the chemical properties and stability of indoxyl, offering valuable data and detailed experimental protocols to support research and development activities. This document outlines indoxyl's key physicochemical characteristics, its degradation pathways under various conditions, and methodologies for its synthesis, purification, and analysis. Furthermore, it elucidates the signaling pathways influenced by indoxyl's metabolic product, indoxyl sulfate, providing insights for drug development professionals.
Chemical and Physical Properties of Indoxyl
Indoxyl (1H-indol-3-ol) is a yellow-green crystalline solid that exhibits keto-enol tautomerism, with the keto form (indolin-3-one) being the predominant tautomer. This structural characteristic is fundamental to its chemical reactivity.[1][2]
| Property | Value | References |
| Molecular Formula | C₈H₇NO | [3] |
| Molecular Weight | 133.15 g/mol | [3] |
| Appearance | Yellow-green powder/crystalline solid | [1][2][4] |
| Melting Point | 85-87 °C | [1][2][4] |
| pKa | 10.46 | [1][2] |
| Water Solubility | 7.67 g/L | [5] |
| logP | 1.29 - 1.77 | [5] |
Table 1: Physicochemical Properties of Indoxyl
Stability and Degradation
Indoxyl is notoriously unstable, particularly in the presence of oxygen and moisture, which significantly complicates its storage and handling.
General Stability Profile: Indoxyl is stable at room temperature when stored in a tightly closed container under an inert atmosphere (e.g., argon) and protected from light and moisture.[4] For long-term storage, refrigeration (below 4°C) is recommended.[4]
Degradation Pathways: The primary degradation pathway for indoxyl is oxidation. In the presence of oxygen, it readily dimerizes to form the blue pigment indigo and its red isomer, indirubin.[6][7] This oxidation is accelerated in alkaline conditions.[8][9] Indoxyl is also sensitive to heat and light, which can promote its degradation.
| Condition | Effect on Stability |
| Oxygen/Air | Rapidly oxidizes to form indigo and indirubin. |
| Moisture | Moisture-sensitive; contact with water should be avoided.[4] |
| Light | Sensitive to light; should be stored in the dark. |
| pH | More stable in acidic to neutral conditions; degradation is accelerated in alkaline pH. |
| Temperature | Stable at room temperature for short periods; refrigeration is recommended for long-term storage.[4] |
| Oxidizing Agents | Incompatible with strong oxidizing agents.[4] |
Table 2: Factors Affecting Indoxyl Stability
Experimental Protocols
Synthesis of Indoxyl
Several synthetic routes to indoxyl have been reported. The Heumann synthesis, starting from anthranilic acid, is a classical method.[10] Below is a generalized laboratory-scale synthesis based on the cyclization of an N-substituted aniline derivative.[1][2][11]
Protocol: Synthesis of N-substituted Indolin-3-one
-
Starting Material: 2-Chloro-1-(2-alkylamino)phenyl)ethan-1-one (derived from the corresponding arylamine).
-
Reaction: The starting material is subjected to an intramolecular displacement reaction.
-
Reagents: Sodium hydride (NaH) is used as the base.
-
Solvent: Dimethoxyethane (DME) is a suitable solvent.
-
Temperature: The reaction is typically carried out at 0°C.
-
Procedure: a. Dissolve the 2-chloro-1-(2-alkylamino)phenyl)ethan-1-one in anhydrous DME under an inert atmosphere. b. Cool the solution to 0°C in an ice bath. c. Slowly add NaH to the stirred solution. d. Monitor the reaction progress by thin-layer chromatography (TLC). e. Upon completion, quench the reaction by carefully adding water or a saturated aqueous solution of ammonium chloride. f. Extract the product with an organic solvent (e.g., ethyl acetate). g. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-substituted indolin-3-one. h. Purify the crude product by column chromatography.
Purification of Indoxyl
Purification of crude indoxyl is typically achieved by flash column chromatography on silica gel.
Protocol: Flash Column Chromatography of Indoxyl
-
Adsorbent: Silica gel (60-120 mesh or 230-400 mesh for flash chromatography).
-
Eluent System: A solvent system of increasing polarity is generally used. A common starting point is a mixture of hexane and ethyl acetate. The optimal ratio should be determined by TLC, aiming for an Rf value of 0.2-0.3 for indoxyl.
-
Column Packing: a. Prepare a slurry of silica gel in the initial, less polar eluent. b. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. c. Add a layer of sand on top of the silica bed.
-
Sample Loading: a. Dissolve the crude indoxyl in a minimal amount of the eluent or a more polar solvent like dichloromethane. b. Carefully load the sample onto the top of the silica gel.
-
Elution: a. Begin elution with the less polar solvent mixture, gradually increasing the polarity by adding more of the polar solvent (e.g., ethyl acetate). b. Collect fractions and monitor the elution by TLC.
-
Isolation: a. Combine the fractions containing pure indoxyl. b. Evaporate the solvent under reduced pressure to obtain the purified indoxyl.
Analysis of Indoxyl
Protocol: HPLC-UV Analysis of Indoxyl
A reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection can be used for the quantitative analysis of indoxyl.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and a buffer (e.g., phosphate or acetate buffer) is commonly used. The exact composition and pH should be optimized for the specific application. A gradient elution may be necessary to separate indoxyl from its degradation products.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detector set at the wavelength of maximum absorbance for indoxyl (around 280 nm).
-
Sample Preparation: a. Prepare a stock solution of indoxyl in a suitable solvent (e.g., acetonitrile or methanol). b. Prepare a series of calibration standards by diluting the stock solution. c. For biological samples, a protein precipitation step (e.g., with acetonitrile) followed by centrifugation is necessary.
-
Analysis: a. Inject a fixed volume of the sample and standards onto the HPLC system. b. Integrate the peak area corresponding to indoxyl. c. Construct a calibration curve by plotting the peak area against the concentration of the standards. d. Determine the concentration of indoxyl in the sample from the calibration curve.
Signaling Pathways
In biological systems, indoxyl is rapidly converted to indoxyl sulfate in the liver. Indoxyl sulfate is a well-known uremic toxin that accumulates in patients with chronic kidney disease and has been implicated in the progression of cardiovascular and renal diseases. It exerts its biological effects by activating several signaling pathways.
Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
Indoxyl sulfate is a potent endogenous ligand for the Aryl Hydrocarbon Receptor (AhR).[12] Upon binding, the AhR translocates to the nucleus, where it forms a heterodimer with the AhR nuclear translocator (ARNT). This complex then binds to xenobiotic response elements (XREs) in the DNA, leading to the transcription of target genes, including cytochrome P450 enzymes like CYP1A1.[13] This activation can lead to increased oxidative stress and inflammation.
Reactive Oxygen Species (ROS) and Mitogen-Activated Protein Kinase (MAPK) Signaling
Indoxyl sulfate has been shown to induce the production of reactive oxygen species (ROS), which in turn can activate the Mitogen-Activated Protein Kinase (MAPK) signaling cascade.[2][14][15] This pathway involves a series of protein kinases that phosphorylate and activate downstream targets, leading to cellular responses such as inflammation, apoptosis, and fibrosis. The key MAPK pathways involved are p38 MAPK and p44/42 MAPK (ERK1/2).[2]
Nuclear Factor-kappa B (NF-κB) Signaling Pathway
The activation of the NF-κB signaling pathway is another important consequence of indoxyl sulfate exposure, often mediated by ROS.[2][6][9][14][15][16] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and proteasomal degradation. This frees NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.
Conclusion
Indoxyl is a molecule of significant interest due to its dual role as a precursor in industrial synthesis and a key player in human pathophysiology. Its inherent instability necessitates careful handling and a thorough understanding of its degradation pathways. This guide has provided a consolidated resource of its chemical properties, stability profile, and detailed experimental protocols for its synthesis, purification, and analysis. The elucidation of the signaling pathways activated by its metabolite, indoxyl sulfate, offers a molecular basis for its biological effects and highlights potential therapeutic targets for mitigating its toxic effects in diseases such as chronic kidney disease. The information presented herein is intended to empower researchers, scientists, and drug development professionals in their work with this challenging yet important molecule.
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